tert-butyl N-[1-(aminooxy)propan-2-yl]carbamate
Overview
Description
tert-Butyl N-[1-(aminooxy)propan-2-yl]carbamate is a chemical compound with the molecular formula C8H18N2O3 and a molecular weight of 190.24 g/mol . It is known for its applications in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[1-(aminooxy)propan-2-yl]carbamate typically involves the reaction of tert-butyl carbamate with an aminooxy compound under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as methanol .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[1-(aminooxy)propan-2-yl]carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: Substitution reactions can replace the aminooxy group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
Major products formed from these reactions include oximes, amines, and substituted carbamates, depending on the type of reaction and reagents used .
Scientific Research Applications
tert-Butyl N-[1-(aminooxy)propan-2-yl]carbamate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: The compound is utilized in biochemical studies to investigate enzyme mechanisms and protein modifications.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-[1-(aminooxy)propan-2-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or proteins. The aminooxy group can form covalent bonds with active sites of enzymes, inhibiting their activity or modifying their function. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to tert-butyl N-[1-(aminooxy)propan-2-yl]carbamate include:
- This compound
- tert-Butyl (S)-[1-(aminooxy)propan-2-yl]carbamate
Uniqueness
The uniqueness of this compound lies in its specific structure and functional groups, which provide distinct reactivity and applications compared to other similar compounds. Its ability to form stable covalent bonds with enzymes and proteins makes it valuable in biochemical and pharmaceutical research .
Properties
IUPAC Name |
tert-butyl N-(1-aminooxypropan-2-yl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O3/c1-6(5-12-9)10-7(11)13-8(2,3)4/h6H,5,9H2,1-4H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWALAYUOXONVQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CON)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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